molecular formula C13H15N3O2 B14226546 6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione CAS No. 823221-50-7

6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione

Cat. No.: B14226546
CAS No.: 823221-50-7
M. Wt: 245.28 g/mol
InChI Key: XMWVJSVTHBQGGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione is a synthetic organic compound with a pyrimidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione typically involves the reaction of a pyrimidine derivative with benzylmethylamine. One common method includes the use of a base such as sodium hydride to deprotonate the pyrimidine, followed by the addition of benzylmethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted pyrimidine derivatives with various alkyl or acyl groups.

Scientific Research Applications

6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Benzylaminopurine: A synthetic cytokinin used in plant growth regulation.

    Phenylacetone: An organic compound used in the synthesis of amphetamines.

Uniqueness

6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

823221-50-7

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

6-[benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C13H15N3O2/c1-15(9-10-6-4-3-5-7-10)12-8-11(17)14-13(18)16(12)2/h3-8H,9H2,1-2H3,(H,14,17,18)

InChI Key

XMWVJSVTHBQGGA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)NC1=O)N(C)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.